1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in medicinal chemistry and have a wide range of biological activities . The compound also contains a phenylsulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The latter is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that the compound could potentially be used as a building block in the synthesis of more complex molecules.Scientific Research Applications
Synthesis and Characterization
The compound has been used as a raw substitute material in the synthesis of related compounds, with its structure confirmed by FT-IR, NMR, and MS spectroscopies. X-ray diffraction and density functional theory (DFT) studies have been utilized to confirm the molecular structure (Liao et al., 2022).
The compound, being an organic intermediate with both pyrazole heterocycle and borate functional group, has been synthesized via nucleophilic substitution reactions. The structure is established through various spectroscopic techniques and single-crystal X-ray diffraction (Yang et al., 2021).
Molecular Structure Studies
Investigations into the molecular structure using DFT have revealed insights into the compound's molecular conformations and electrostatic potential, enhancing the understanding of its chemical properties (Huang et al., 2021).
A related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was synthesized and characterized by single-crystal X-ray diffraction, contributing to knowledge of the compound's crystalline structure (Coombs et al., 2006).
Biological Activities
Research into the compound's derivatives has shown promising results in areas such as antimicrobial activities, with some derivatives exhibiting activity exceeding that of reference drugs (Alsaedi et al., 2019).
Studies have also been conducted on pyrazole-sulfonamide derivatives, demonstrating significant antiproliferative activities against various cell lines, thereby highlighting the compound's potential in cancer research (Mert et al., 2014).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)23(19,20)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHNPBHUVCHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660648 | |
Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1073372-04-9 | |
Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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